molecular formula C22H23N3O4S B5187746 Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B5187746
M. Wt: 425.5 g/mol
InChI Key: JGMGNQNGRTYPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an ethylcarbamothioyl group, and a pyrrolidinyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl salicylate to form methyl 4-aminobenzoate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-23-22(30)24(14-15-7-5-4-6-8-15)18-13-19(26)25(20(18)27)17-11-9-16(10-12-17)21(28)29-2/h4-12,18H,3,13-14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMGNQNGRTYPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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